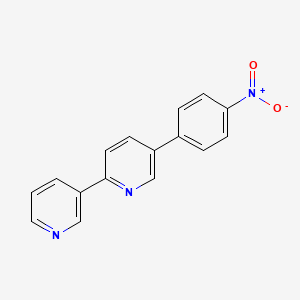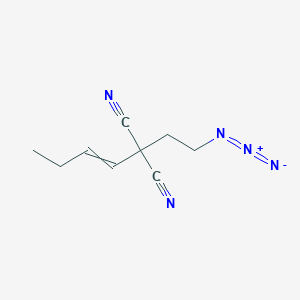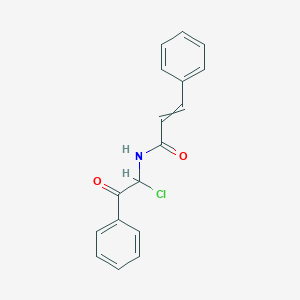
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a chloro group, a phenyl group, and an amide linkage, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide typically involves the reaction of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. This reaction produces derivatives of 5-amino-2-hydrazino-1,3-thiazole, which can undergo further recyclization and acid hydrolysis to yield substituted 3-amino-2-thiohydantoins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. The reactions typically require heating and specific pH conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
Wissenschaftliche Forschungsanwendungen
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro group and the amide linkage, which facilitate various chemical transformations. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
- N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
Uniqueness
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the phenylprop-2-enamide moiety, which distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
918648-69-8 |
|---|---|
Molekularformel |
C17H14ClNO2 |
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
N-(1-chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H14ClNO2/c18-17(16(21)14-9-5-2-6-10-14)19-15(20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,19,20) |
InChI-Schlüssel |
JIDTYJRKULVHPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


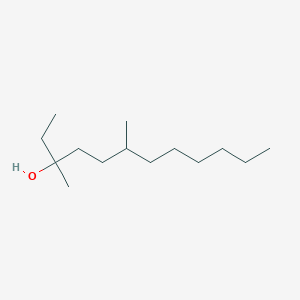
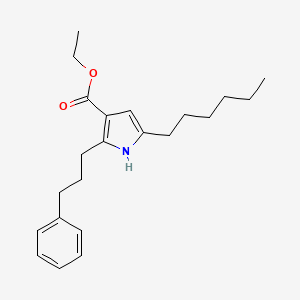
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)



![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
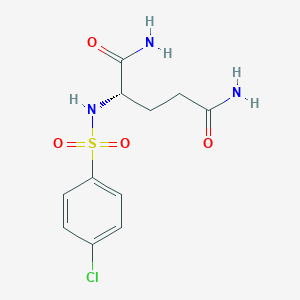
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
